molecular formula C9H6F2N2O2S B2590466 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 126767-57-5

5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2590466
CAS No.: 126767-57-5
M. Wt: 244.22
InChI Key: ODVVHDDSXRZOLV-UHFFFAOYSA-N
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Description

5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol is a chemical compound with the molecular formula C9H6F2N2O2S and a molecular weight of 244.22 g/mol . This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-(Difluoromethoxy)benzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole-thiol compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The oxadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis . These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol can be compared with other oxadiazole derivatives, such as:

The presence of the difluoromethoxy group in this compound enhances its lipophilicity and electron-withdrawing properties, making it unique among similar compounds.

Properties

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2S/c10-8(11)14-6-3-1-5(2-4-6)7-12-13-9(16)15-7/h1-4,8H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVVHDDSXRZOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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